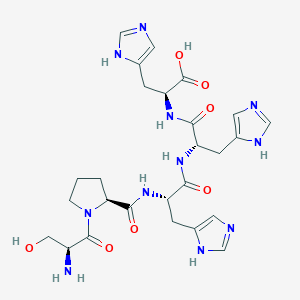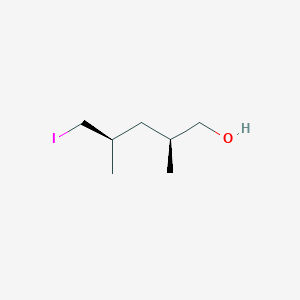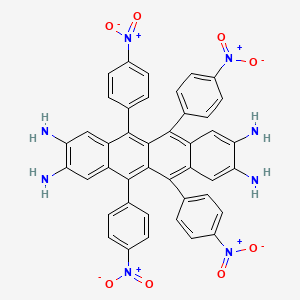![molecular formula C10H15N B14192689 (1S,2R,5S)-6,6-Dimethylbicyclo[3.1.1]heptane-2-carbonitrile CAS No. 854158-93-3](/img/structure/B14192689.png)
(1S,2R,5S)-6,6-Dimethylbicyclo[3.1.1]heptane-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2R,5S)-6,6-Dimethylbicyclo[3.1.1]heptane-2-carbonitrile is a bicyclic organic compound characterized by its unique structure and chemical properties. This compound is notable for its rigid bicyclic framework, which imparts distinct stereochemical features and reactivity patterns. It is used in various scientific research fields due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,5S)-6,6-Dimethylbicyclo[3.1.1]heptane-2-carbonitrile typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a suitable diene with a nitrile-containing reagent in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the cyclization process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process, making it viable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,2R,5S)-6,6-Dimethylbicyclo[3.1.1]heptane-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group, leading to the formation of amides, esters, or other functionalized derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, reduced derivatives, and various substituted compounds depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(1S,2R,5S)-6,6-Dimethylbicyclo[3.1.1]heptane-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a model compound for studying stereochemical effects in reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which (1S,2R,5S)-6,6-Dimethylbicyclo[3.1.1]heptane-2-carbonitrile exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The rigid bicyclic structure allows for specific binding interactions, which can modulate the activity of the target molecules. The pathways involved may include inhibition or activation of enzymatic processes, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,2S,5R)-6,6-Dimethylbicyclo[3.1.1]heptane-2-carbonitrile: A stereoisomer with different spatial arrangement of atoms.
Bicyclo[3.1.1]heptane-2-carbonitrile: A compound with a similar bicyclic framework but lacking the dimethyl substitution.
6,6-Dimethylbicyclo[3.1.1]heptane-2-carboxylic acid: A related compound with a carboxylic acid group instead of a carbonitrile group.
Uniqueness
(1S,2R,5S)-6,6-Dimethylbicyclo[3.1.1]heptane-2-carbonitrile is unique due to its specific stereochemistry and the presence of the carbonitrile group, which imparts distinct reactivity and binding properties. This makes it a valuable compound for studying stereochemical effects and for applications requiring precise molecular interactions.
Eigenschaften
CAS-Nummer |
854158-93-3 |
|---|---|
Molekularformel |
C10H15N |
Molekulargewicht |
149.23 g/mol |
IUPAC-Name |
(1S,2R,5S)-6,6-dimethylbicyclo[3.1.1]heptane-2-carbonitrile |
InChI |
InChI=1S/C10H15N/c1-10(2)8-4-3-7(6-11)9(10)5-8/h7-9H,3-5H2,1-2H3/t7-,8-,9-/m0/s1 |
InChI-Schlüssel |
DKYDIPHUNUTUNY-CIUDSAMLSA-N |
Isomerische SMILES |
CC1([C@H]2CC[C@H]([C@@H]1C2)C#N)C |
Kanonische SMILES |
CC1(C2CCC(C1C2)C#N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(3-hydroxyphenyl)-](/img/structure/B14192623.png)




![6-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14192637.png)

![Methyl 4-[(2-bromo-5-fluorophenyl)methoxy]benzoate](/img/structure/B14192641.png)
![1-Phenyl-2-[7-(triethoxysilyl)heptane-1-sulfonyl]ethan-1-one](/img/structure/B14192653.png)



